molecular formula C19H28N8O2 B1670972 6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one CAS No. 1059070-10-8

6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one

Numéro de catalogue B1670972
Numéro CAS: 1059070-10-8
Poids moléculaire: 400.5 g/mol
Clé InChI: SSZHESNDOMBSRV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DSR 6434 is an agonist of toll-like receptor 7 (TLR7). It induces reporter gene activity in HEK293 cells expressing human TLR7 (EC50 = 7.9 nM) but not HEK293 cells expressing human TLR8 or TLR9. DSR 6434 (0.64-2,000 nM) induces production of chemokine (C-X-C motif) ligand 10 (CXCL10), IL-12p70, IFN-γ, and TNF-α in splenocytes isolated from Tlr7 wild-type, but not Tlr7-/-, mice. In vivo, DSR 6434 (0.1 mg/kg) reduces tumor volume and increases survival, as well as potentiates the antitumor effects of ionizing radiation, in a CT26 murine colon cancer model. It also potentiates the antitumor effects of ionizing radiation and decreases the number of metastases in a KHT murine fibrosarcoma model.
DSR-6434 is a potent TLR7 agonist (EC50 = 7.2 nM). DSR-6434 activates several immune effector cells in vitro. DSR-6434 indicated an optimal balance between the agonistic potency and high water solubility. It also demonstrated a strong antitumor effect in vivo by intravenous administration in a tumor bearing mice model.

Applications De Recherche Scientifique

Antitumor Activity

DSR-6434 has shown promise in enhancing antitumor activity. Studies have indicated that weekly administration of DSR-6434 can significantly reduce tumor burden compared to vehicle-treated mice. Notably, certain dosing schedules, such as pre-inoculation and bi-weekly administration, completely abolished anti-tumor activity, suggesting the importance of dosing frequency in its efficacy .

Immune System Activation

As a potent TLR7 agonist, DSR-6434 is effective in activating several immune effector cells in vitro. This activation is crucial for initiating an immune response that can target and eliminate cancer cells .

Suppression of Metastasis

DSR-6434 has been observed to suppress metastasis in vivo. This is particularly significant as metastasis is a leading cause of cancer mortality, and compounds that can prevent the spread of cancer cells can greatly improve patient outcomes .

Enhancement of Radiation Therapy

In combination with radiation therapy, DSR-6434 enhances the efficacy of the treatment in models of colorectal carcinoma. This suggests that DSR-6434 could be used as an adjuvant therapy to improve the results of existing cancer treatments .

Reduction of Activated Splenocytes

The compound has been associated with a reduction in the frequency of activated splenocytes when administered sequentially. This could have implications for managing immune responses during cancer treatment .

TLR7 Tolerance

DSR-6434 has been involved in studies related to TLR7 tolerance, which was observed even in IFN-AR KO mice, indicating that this effect is independent of IFN signaling. Understanding TLR7 tolerance is important for developing therapies that avoid overstimulation of the immune system .

Mécanisme D'action

Target of Action

DSR-6434, also known as 6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one, is a potent and selective Toll-like receptor 7 (TLR7) agonist . TLR7 is an intracellular receptor expressed on the membrane of endosomes . It plays a crucial role in the innate immune system by recognizing single-stranded RNA in endosomes, which are often produced by viruses .

Mode of Action

DSR-6434 interacts with TLR7, leading to its activation . The binding of DSR-6434 to TLR7 triggers a cascade of immune responses, including the activation of NF-κB, a protein complex that controls the transcription of DNA . This interaction leads to the potent activation of innate immunity and the generation of anti-tumor immune responses .

Pharmacokinetics

The pharmacokinetics of DSR-6434, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, impact its bioavailability and efficacy. Systemic administration of DSR-6434 leads to potent activation of innate immunity . . For instance, weekly administration of DSR-6434 has been shown to significantly reduce tumor burden, whereas twice-weekly administration led to the induction of TLR tolerance, thereby reducing its anti-tumor efficacy .

Result of Action

The activation of TLR7 by DSR-6434 leads to a series of immune responses that culminate in anti-tumor effects . In a preclinical model of renal cell cancer, systemic administration of DSR-6434 resulted in a significant anti-tumor response . The induction of tlr tolerance through frequent administration can limit these anti-tumor effects .

Action Environment

The action, efficacy, and stability of DSR-6434 can be influenced by various environmental factors. For instance, the dose and frequency of administration can impact the compound’s efficacy . Furthermore, the compound’s interaction with its environment at the molecular level, such as its interaction with TLR7, can be influenced by factors like the presence of other molecules and the physiological state of the cells .

Propriétés

IUPAC Name

6-amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N8O2/c1-4-5-8-21-18-24-16(20)15-17(25-18)27(19(28)23-15)12-13-6-7-14(22-11-13)29-10-9-26(2)3/h6-7,11H,4-5,8-10,12H2,1-3H3,(H,23,28)(H3,20,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZHESNDOMBSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)OCCN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one

CAS RN

1059070-10-8
Record name DSR-6434
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059070108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DSR-6434
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YBW739LJ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one
Reactant of Route 2
Reactant of Route 2
6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one
Reactant of Route 3
6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one
Reactant of Route 4
Reactant of Route 4
6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one
Reactant of Route 5
Reactant of Route 5
6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one
Reactant of Route 6
Reactant of Route 6
6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one

Q & A

Q1: What is the primary mechanism of action of DSR-6434?

A1: DSR-6434 is a small molecule agonist of Toll-like receptor 7 (TLR7) [, , ]. TLR7 is an innate immune receptor that recognizes single-stranded RNA, often derived from viruses. Upon activation, TLR7 initiates signaling cascades that lead to the production of type 1 interferons (like IFN-α) and other pro-inflammatory cytokines, ultimately stimulating both innate and adaptive immune responses [, ].

Q2: What is the impact of DSR-6434 administration on the tumor microenvironment?

A2: Studies have shown that DSR-6434 administration can lead to an increased infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment []. This is significant because CTLs play a crucial role in recognizing and destroying tumor cells. Moreover, DSR-6434 treatment also upregulates the expression of cytotoxic factors within the tumor, such as TRAIL and granzyme B, further contributing to anti-tumor activity [].

Q3: What challenges are associated with the systemic administration of DSR-6434 and other TLR7 agonists?

A3: A major challenge with systemic TLR7 agonist therapy is the development of TLR tolerance []. TLR tolerance is characterized by a reduced immune response upon repeated exposure to the agonist. This can manifest as decreased IFN-α production and reduced activation of immune cells like lymphocytes []. Importantly, this diminished response is associated with a loss of anti-tumor efficacy [, ].

Q4: How does the dosing schedule of DSR-6434 impact its anti-tumor activity?

A4: Research indicates that frequent DSR-6434 administration (e.g., twice weekly) can induce TLR7 tolerance and abolish its anti-tumor activity []. Extending the dosing interval (e.g., weekly administration) helps to mitigate tolerance and maintain the therapeutic benefit of the drug []. These findings highlight the importance of optimizing dosing schedules for TLR7 agonists to maximize their therapeutic window.

Q5: What are potential biomarkers for monitoring TLR7 tolerance and treatment response to DSR-6434?

A5: Studies suggest that TLR7 expression on bone-marrow-derived plasmacytoid dendritic cells (BM-pDCs) could be a useful biomarker for TLR7 tolerance []. Additionally, sustained induction of TRAIL and granzyme B in the blood for several days after DSR-6434 administration may serve as potential pharmacodynamic biomarkers for predicting anti-tumor activity [].

Q6: Has DSR-6434 shown efficacy in combination with other cancer therapies?

A6: Yes, research indicates that DSR-6434 can potentiate the effects of ionizing radiation (IR) in murine models of colorectal carcinoma and fibrosarcoma []. The combination therapy resulted in improved survival rates and reduced metastatic burden compared to IR alone, suggesting a synergistic effect [].

Q7: What are the potential advantages of DSR-6434 compared to other TLR7 agonists?

A7: While direct comparisons are limited in the provided literature, DSR-6434 exhibits a distinct inflammatory profile compared to the endogenous TLR7 stimulator, RNA-containing immune complexes (RNA-IC) []. Notably, DSR-6434 induces lower levels of IFN-α but higher levels of other cytokines like IL-6, IL-8, and TNF compared to RNA-IC []. This distinct profile might contribute to differences in therapeutic efficacy and safety, warranting further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.